1-[(2-Fluorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol
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Overview
Description
1-[(2-Fluorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a fluorophenyl group, a methoxy group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol typically involves multiple steps. One approach starts with the preparation of the fluorophenylmethanol derivative, which is then reacted with a piperazine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon or other transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
1-[(2-Fluorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-{2-[Bis-(4-fluorophenyl)methoxy]-ethyl}piperazin-1-yl)-2-phenylpropan-2-ol: A structurally similar compound with different substituents on the piperazine ring.
2-(4-fluorophenyl)ethan-1-amine: Another compound featuring a fluorophenyl group, but with different functional groups and overall structure.
Uniqueness
1-[(2-Fluorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H25FN2O3 |
---|---|
Molecular Weight |
312.38 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C16H25FN2O3/c17-16-4-2-1-3-14(16)12-22-13-15(21)11-19-7-5-18(6-8-19)9-10-20/h1-4,15,20-21H,5-13H2 |
InChI Key |
PVCYEHFLYKIVMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC(COCC2=CC=CC=C2F)O |
Origin of Product |
United States |
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